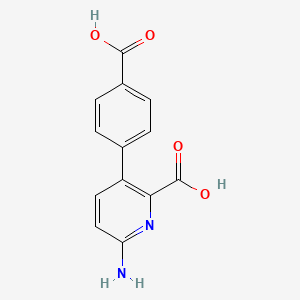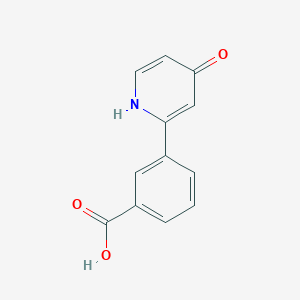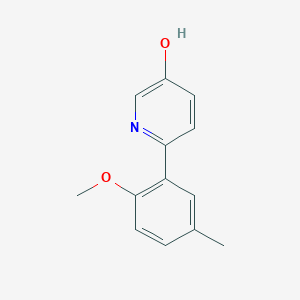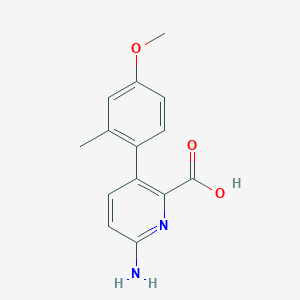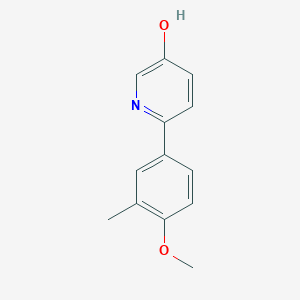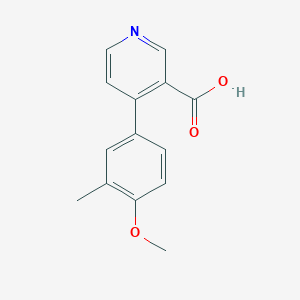
4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%
Overview
Description
4-(4-Methoxy-3-methylphenyl)nicotinic acid, also known as 4-MMPNA, is a synthetic compound that has been studied extensively for its potential therapeutic applications. It is a derivative of nicotinic acid, an important molecule in the body that is involved in energy metabolism and neurotransmitter synthesis. 4-MMPNA has been studied for its ability to modulate the activity of certain enzymes, receptors, and other proteins in the body, as well as its potential anti-inflammatory, anti-oxidant, and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is thought to act as an agonist at certain nicotinic acid receptors, which are involved in energy metabolism, neurotransmitter synthesis, and the regulation of inflammation. It is also thought to modulate the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2, as well as other proteins.
Biochemical and Physiological Effects
4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been found to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. It has also been found to have anti-oxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% in lab experiments has a number of advantages. It is a synthetic compound, so it is easy to obtain and use in experiments. Additionally, it has been studied extensively, so its effects and mechanisms of action are well understood. However, there are also some limitations to its use. For example, it is not a naturally occurring compound, so its effects may not be identical to those of a natural molecule. Additionally, its effects may be different in different organisms or cell types.
Future Directions
There are a number of potential future directions for the study of 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%. For example, further research could be done to explore the precise mechanisms of action of 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% and to identify its potential therapeutic applications. Additionally, further studies could be done to investigate the effects of 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% on other enzymes and proteins, as well as its effects on different cell types and organisms. Finally, more research could be done to explore the potential side effects of 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%, as well as its safety and efficacy in humans.
Synthesis Methods
4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% can be synthesized via a three-step process. In the first step, 4-methyl-3-methoxyphenol is reacted with acetic anhydride to yield 4-methyl-3-methoxyacetic acid. In the second step, this intermediate is reacted with ammonium acetate to form 4-methyl-3-methoxyacetic acid amide. Finally, this amide is reacted with hydrazine hydrate to yield 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%. This method has been used to synthesize 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% with a purity of 95%.
Scientific Research Applications
4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% has been studied extensively for its potential therapeutic applications. It has been used as a tool to study the effects of nicotinic acid on the body, and its effects on various enzymes, receptors, and other proteins. It has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% has also been studied for its potential anti-oxidant and neuroprotective properties.
properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-10(3-4-13(9)18-2)11-5-6-15-8-12(11)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWBVGMAJKCCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=NC=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692552 | |
| Record name | 4-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylphenyl)nicotinic acid | |
CAS RN |
1261912-16-6 | |
| Record name | 4-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






